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BERLIN, Germany – December 10, 2025 – Sevabertinib (also known as BAY 2927088) is an

orally administered, reversible tyrosine kinase inhibitor (TKI) that has demonstrated significant

antitumor activity in preclinical models and clinical trials.[1] This technical guide provides an in-

depth analysis of the selectivity profile of Sevabertinib, focusing on its potent and selective

inhibition of mutant Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal

Growth Factor Receptor (EGFR).[2][3] This document is intended for researchers, scientists,

and drug development professionals engaged in the field of oncology and targeted therapies.

Sevabertinib is distinguished by its potent inhibitory activity against HER2 and EGFR,

including clinically relevant mutations such as HER2 exon 20 insertions and various point

mutations.[2][4][5] A key characteristic of its selectivity profile is the high degree of selectivity for

mutant forms of EGFR over its wild-type counterpart, which is anticipated to result in a more

favorable safety profile by minimizing off-target effects on normal tissues.[2][4][5]

Biochemical Selectivity Profile
The inhibitory activity of Sevabertinib has been quantified through biochemical assays that

measure the concentration of the inhibitor required to reduce the activity of a target kinase by

50% (IC50). These assays are fundamental to understanding the potency and selectivity of a

kinase inhibitor.
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Target Kinase Mutant/Wild-Type IC50 (nM)

HER2 Wild-Type <0.5

HER2
A775_G776insYVMA (Exon

20)
<0.5

EGFR Wild-Type <0.5

EGFR D770_N771insSVD (Exon 20) <0.5

HER4 Wild-Type 13.9

Table 1: In vitro biochemical

inhibitory activity of

Sevabertinib against key

receptor tyrosine kinases. Data

sourced from

MedchemExpress.[2]

The data clearly indicates that Sevabertinib is a potent inhibitor of both wild-type HER2 and a

common HER2 exon 20 insertion mutation (A775_G776insYVMA), as well as wild-type EGFR

and an EGFR exon 20 insertion mutation (D770_N771insSVD), with IC50 values in the sub-

nanomolar range.[2] Notably, its activity against HER4 is significantly lower, with an IC50 of

13.9 nM, demonstrating selectivity among the HER family of receptors.[2]

Cellular Activity Profile
In cellular assays, Sevabertinib has been shown to effectively inhibit the phosphorylation of

HER2 and downstream signaling pathways in cancer cells that have HER2 alterations.[6] This

inhibition of signaling leads to a reduction in the proliferation of cancer cells that either

overexpress wild-type HER2 or harbor activating HER2 mutations.[6]

Signaling Pathway Inhibition
Sevabertinib exerts its therapeutic effect by blocking the ATP-binding site within the kinase

domain of HER2 and EGFR. This competitive inhibition prevents receptor autophosphorylation,

a critical step in the activation of downstream signaling cascades that drive tumor cell
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proliferation and survival. The primary pathways affected are the PI3K/AKT/mTOR and

RAS/RAF/MEK/ERK (MAPK) pathways.
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Sevabertinib's Mechanism of Action.

Experimental Protocols
The following sections describe the general methodologies employed in the preclinical

characterization of tyrosine kinase inhibitors like Sevabertinib.

Biochemical Kinase Inhibition Assay
The potency of Sevabertinib against various kinases is determined using in vitro biochemical

assays. A typical workflow for such an assay is as follows:

Start Recombinant
Kinase

IncubationSevabertinib
(Varying Concentrations)

ATP &
Peptide Substrate

Detection of
Phosphorylation

Data Analysis
(IC50 Calculation) End

Click to download full resolution via product page

Workflow for a Biochemical Kinase Assay.

Methodology:

Plate Preparation: Recombinant human kinase enzymes are added to the wells of a

microtiter plate.

Compound Addition: A dilution series of Sevabertinib is added to the wells.

Initiation of Reaction: The enzymatic reaction is initiated by adding a mixture of ATP and a

specific peptide substrate.
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Incubation: The plate is incubated at a controlled temperature to allow the kinase to

phosphorylate the substrate.

Detection: The level of substrate phosphorylation is quantified. This can be done using

various methods, such as radioactivity (if using ³²P-ATP) or, more commonly, fluorescence-

or luminescence-based technologies that use antibodies to detect the phosphorylated

substrate.

Data Analysis: The results are plotted as the percentage of kinase activity versus the

logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data

to determine the IC50 value.

Cellular Proliferation Assay
To assess the effect of Sevabertinib on cancer cell growth, cellular proliferation assays are

conducted.

Methodology:

Cell Seeding: Cancer cell lines with known HER2 or EGFR status (e.g., SK-BR-3, BT-474 for

HER2; NCI-H1975 for EGFR mutations) are seeded into 96-well plates and allowed to

adhere overnight.

Drug Treatment: The cells are treated with a range of concentrations of Sevabertinib or a

vehicle control (e.g., DMSO).

Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay.

Common methods include:

MTS/MTT Assay: A tetrazolium salt is added to the wells, which is converted by

metabolically active cells into a colored formazan product. The absorbance is read on a

plate reader.

Resazurin (alamarBlue) Assay: Resazurin is reduced by viable cells to the fluorescent

resorufin. Fluorescence is measured on a plate reader.
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ATP-based Assay: The amount of ATP, which correlates with the number of viable cells, is

quantified using a luciferase-based reaction that produces light.

Data Analysis: The absorbance or fluorescence values are used to calculate the percentage

of cell growth inhibition relative to the vehicle control. The GI50 (concentration for 50%

growth inhibition) is then determined.

Western Blot Analysis for Pathway Inhibition
Western blotting is used to confirm that Sevabertinib inhibits the intended signaling pathways

within the cell.
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Western Blotting Experimental Workflow.
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Methodology:

Cell Treatment and Lysis: Cancer cells are treated with Sevabertinib for a specified time.

The cells are then lysed to release their protein content.

Protein Quantification: The total protein concentration in each lysate is determined to ensure

equal loading onto the gel.

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum

albumin) to prevent non-specific antibody binding.

Antibody Incubation: The membrane is incubated with primary antibodies specific for the

phosphorylated and total forms of the target proteins (e.g., p-HER2, HER2, p-AKT, AKT, p-

ERK, ERK).

Secondary Antibody and Detection: After washing, the membrane is incubated with a

secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). A

chemiluminescent substrate is then added, and the light produced is captured on X-ray film

or with a digital imager. The intensity of the bands indicates the amount of the target protein.

In conclusion, Sevabertinib is a potent and selective dual inhibitor of mutant HER2 and EGFR.

Its well-defined selectivity profile, characterized by strong on-target inhibition and selectivity

over other kinases, underpins its promising clinical activity in patients with HER2-mutant non-

small cell lung cancer. The experimental methodologies detailed herein provide a framework for

the continued investigation of this and other targeted cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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